zinc;dicarbamodithioate

Description

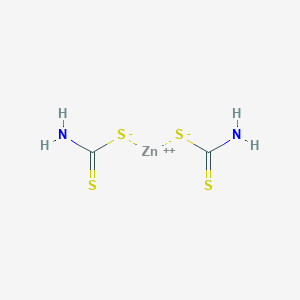

Zinc diethyldithiocarbamate (C₁₀H₂₀N₂S₄Zn), also known as zinc dicarbamodithioate, is a coordination complex where a zinc(II) ion is chelated by two diethyldithiocarbamate ligands. Key properties include:

Properties

CAS No. |

18984-88-8 |

|---|---|

Molecular Formula |

C2H4N2S4Zn |

Molecular Weight |

249.7 g/mol |

IUPAC Name |

zinc;dicarbamodithioate |

InChI |

InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |

InChI Key |

MBBWTVUFIXOUBE-UHFFFAOYSA-L |

SMILES |

C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |

Canonical SMILES |

C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |

Synonyms |

Zinc dithiocarbamate |

Origin of Product |

United States |

Preparation Methods

Zinc dithiocarbamate can be synthesized through several methods. One common method involves the reaction of zinc oxide with carbon disulfide and an amine in an organic solvent . Another method includes the reaction of zinc salts with dithiocarbamate salts, which are prepared by reacting secondary amines with carbon disulfide and sodium hydroxide . Industrial production often employs the wet alkali method, where sodium dibutyl dithiocarbamate is synthesized and then reacted with zinc sulfate or hydrochloride .

Chemical Reactions Analysis

Zinc dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form thiuram disulfides . It also reacts with transition metal salts to form a wide variety of transition metal dithiocarbamate complexes . Common reagents used in these reactions include carbon disulfide, sodium hydroxide, and zinc salts . The major products formed from these reactions are typically metal-dithiocarbamate complexes .

Scientific Research Applications

Zinc dithiocarbamate has numerous scientific research applications. It is widely used as a catalyst in the vulcanization of rubber . Additionally, it serves as a single-source precursor for the synthesis of zinc sulfide nanomaterials . In the biomedical field, zinc dithiocarbamate is used to synthesize biocompatible polyurethanes for medical applications .

Mechanism of Action

The mechanism of action of zinc dithiocarbamate involves the coordination of zinc ions with the sulfur atoms of the dithiocarbamate ligand . This coordination enhances the stability and reactivity of the compound. In biological systems, zinc dithiocarbamate can interact with metal-containing enzymes, potentially inhibiting their activity through a chelation mechanism . This interaction can affect various molecular targets and pathways, including DNA, proteins, and enzymes .

Comparison with Similar Compounds

Comparison with Similar Zinc Dithiocarbamate Complexes

Structural and Functional Variations

Zinc Dibutyldithiocarbamate

- Formula : C₁₈H₃₆N₂S₄Zn.

- Key differences: Butyl substituents (longer alkyl chains) enhance solubility in non-polar solvents but reduce thermal stability compared to ethyl groups .

- Applications : Similar vulcanization roles but with delayed activation in rubber processing due to slower decomposition kinetics .

Zinc Dibenzydithiocarbamate (ZBEC/ZBDC)

- Formula : C₃₀H₂₈N₂S₄Zn.

- Key differences : Bulky benzyl groups introduce steric hindrance, stabilizing the complex against thermal degradation. This makes ZBEC suitable for high-temperature rubber applications .

- Structure : Retains tetrahedral geometry but with increased molecular rigidity .

Diaryl Dithiocarbamate Zinc Complexes

- Examples : [Zn{S₂CN(p-tol)₂}₂] (tol = toluene), [Zn{S₂CN(2-nap)₂}₂] (nap = naphthyl).

- Key differences: Aryl substituents lead to dimeric structures (e.g., naphthyl derivatives) with five-coordinate zinc centers, contrasting the monomeric tetrahedral structure of alkyl derivatives .

- Reactivity : Enhanced electron-withdrawing effects from aryl groups accelerate ligand-exchange reactions in catalytic applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Thermal Stability | Solubility Profile |

|---|---|---|---|---|

| Zinc Diethyldithiocarbamate | 361.91 | Ethyl | Moderate | Soluble in polar solvents |

| Zinc Dibutyldithiocarbamate | 458.10 | Butyl | Lower | Enhanced in organic solvents |

| Zinc Dibenzydithiocarbamate | 610.23 | Benzyl | High | Low in polar solvents |

| [Zn{S₂CN(2-nap)₂}₂] | 684.34 | Naphthyl | Very High | Insoluble in water |

Notes:

Application-Specific Performance

Rubber Vulcanization

- Zinc Diethyldithiocarbamate : Fast-acting accelerator for general-purpose rubber .

- ZBEC : Preferred for high-temperature processes (e.g., tire manufacturing) due to thermal resilience .

- Nano Zinc Oxide Composites: Unlike dithiocarbamates, ZnO acts as an activator; nano-ZnO enhances mechanical properties synergistically with dithiocarbamates .

Pharmaceuticals

- Zinc Diethyldithiocarbamate : Studied for anticancer activity via GPER agonism (see ZINC database hits in Figure 2 of ) .

- Cyclodextrin Complexes : Inclusion complexes with zinc diethyldithiocarbamate improve drug delivery efficiency .

Catalysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.